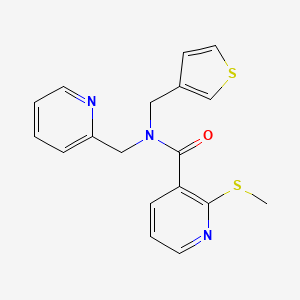

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide

CAS No.: 1235170-94-1

Cat. No.: VC7458485

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235170-94-1 |

|---|---|

| Molecular Formula | C18H17N3OS2 |

| Molecular Weight | 355.47 |

| IUPAC Name | 2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3 |

| Standard InChI Key | IFCSAOSCSPIUKW-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Introduction

Chemical Structure and Molecular Properties

2-(Methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide features a nicotinamide core substituted at three positions:

-

Position 2: A methylthio (-SMe) group replaces the hydrogen atom.

-

Amide Nitrogen: Dual N-substituents—a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group—introduce steric bulk and heteroaromatic diversity.

Structural Influences on Reactivity and Binding

-

The methylthio group enhances lipophilicity and may participate in hydrophobic interactions or act as a hydrogen bond acceptor, as observed in CXCR1/2 antagonists like SX-517 .

-

Pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents contribute π-π stacking capabilities and modulate electron distribution, critical for target engagement .

Table 1: Key Molecular Properties

Synthetic Strategies and Optimization

The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide likely involves multi-step functionalization of the nicotinamide core, drawing from established protocols for S-substituted and N-alkylated derivatives.

Core Nicotinamide Functionalization

-

Methylthio Introduction:

-

Dual N-Alkylation:

Scheme 1: Proposed Synthesis Pathway

-

2-(Methylthio)nicotinoyl chloride → React with pyridin-2-ylmethylamine → N-(pyridin-2-ylmethyl)-2-(methylthio)nicotinamide.

-

Alkylation: Treat intermediate with thiophen-3-ylmethyl bromide → Target compound.

Challenges and Yield Optimization

-

Steric Hindrance: Dual N-alkylation may require elevated temperatures (60–80°C) and prolonged reaction times .

-

Purification: Use of preparative HPLC or silica gel chromatography to isolate the desired product from mono-alkylated byproducts .

Structure–Activity Relationship (SAR) Analysis

Impact of Methylthio Substituent

-

Electron-Withdrawing Effect: Enhances electrophilicity of the pyridine ring, facilitating π-stacking with aromatic residues in protein targets .

-

Metabolic Stability: Replaces ester groups prone to hydrolysis, as seen in nicotinamide glycolate esters .

Role of N-Substituents

-

Pyridin-2-ylmethyl: Introduces basicity (pKa ≈ 3–4) and hydrogen-bonding capacity via the pyridine nitrogen .

-

Thiophen-3-ylmethyl: Increases lipophilicity (clogP ≈ 3.5) and may interact with cysteine residues via sulfur atoms .

Steric and Conformational Effects

-

Dual Substitution: The orthogonal orientation of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups minimizes steric clash, favoring target binding .

-

Rotatable Bonds: Flexibility may enable adaptation to diverse binding pockets but could reduce selectivity .

Future Directions and Research Gaps

-

Synthetic Scalability: Optimize one-pot N-alkylation protocols to improve yields (>70%) and reduce purification steps.

-

Target Identification: Screen against kinase panels, GPCRs, and microbial targets to identify primary mechanisms.

-

In Vivo Profiling: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume